molecular formula C15H15BFNO5 B7768569 3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid

3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid

Cat. No.: B7768569
M. Wt: 319.09 g/mol
InChI Key: YZIUBQFQDFQINW-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methoxybenzyloxy group, and a carbonylamino group attached to a benzene ring, which is further bonded to a boronic acid moiety. Its unique structure makes it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as water or organic solvents like toluene, and the reaction is typically carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group yields phenols, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: The compound can be used in the development of enzyme inhibitors and probes for studying biological pathways.

    Industry: The compound can be used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property makes it a valuable tool in the design of enzyme inhibitors. The fluorine atom and methoxybenzyloxy group can also influence the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzeneboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Fluoro-4-methoxybenzoic acid

Uniqueness

3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid is unique due to the presence of both a fluorine atom and a methoxybenzyloxy group, which can enhance its reactivity and binding properties. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

[3-fluoro-4-[(4-methoxyphenyl)methoxycarbonylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BFNO5/c1-22-12-5-2-10(3-6-12)9-23-15(19)18-14-7-4-11(16(20)21)8-13(14)17/h2-8,20-21H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIUBQFQDFQINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=C(C=C2)OC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-49-1
Record name Carbamic acid, (4-borono-2-fluorophenyl)-, C-[(4-methoxyphenyl)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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